1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
“1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate” is a chemical compound with the molecular formula C14H20O2 . It is also known as "Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, endo-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CC1(CCCC1)OC(=O)C2CC3CC2C=C3
. This indicates that the molecule consists of a methylcyclopentyl group attached to a bicyclo[2.2.1]hept-5-ene-2-carboxylate group. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 220.307 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Alicyclic Polymers for Lithographic Applications
The development of alicyclic polymers designed for 193 nm photoresist materials incorporates cycloaliphatic co- and terpolymers, including derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylate. These polymers, synthesized through techniques like free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization, are notable for their solubility in common organic solvents and varied glass transition temperatures. Their synthesis and characterization are crucial for advancing photoresist materials in lithography, highlighting the materials' etch resistance, mechanical properties, and stability to radiation (Okoroanyanwu et al., 1998).
Catalytic Polymerization of Norbornene Derivatives
Research into Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, including those with functional groups like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, has led to the synthesis of cycloaliphatic polyolefins. These studies contribute to the understanding of catalytic polymerization processes, offering insights into the selective polymerization of exo isomers and the potential for creating polymers with specific structural properties (Mathew et al., 1996).
UV-Induced Modulation of Photoreactive Polymers
Investigations into poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) demonstrate the potential of photoreactive polymers for optical applications. UV irradiation induces a photo-Fries rearrangement, significantly increasing the refractive index and enhancing the polymer's chemical reactivity. This process has implications for developing optical materials, such as waveguides, through structured surface functionalization (Griesser et al., 2009).
Block Copolymer-mediated Nanocomposites
The synthesis of diblock copolymers, containing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid oxiranylmethyl ester, has been explored for the stabilization of in situ generated iron oxide nanoparticles. This research underscores the role of block copolymers in forming superparamagnetic nanocomposites, with potential applications in magnetic storage media and biomedical fields. The study highlights the chelation between iron-oxide nanoparticles and polymeric siderophores, leading to stable magnetic nanocomposites with significant saturation magnetization (Biswas et al., 2009).
properties
IUPAC Name |
(1-methylcyclopentyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(6-2-3-7-14)16-13(15)12-9-10-4-5-11(12)8-10/h4-5,10-12H,2-3,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJJDXSTPKETCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OC(=O)C2CC3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889174 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
369648-89-5 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369648-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0369648895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-methylcyclopentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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